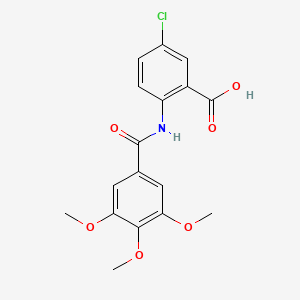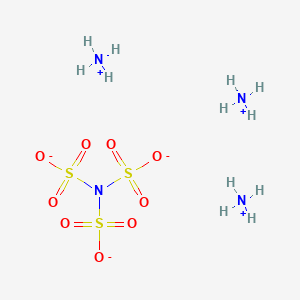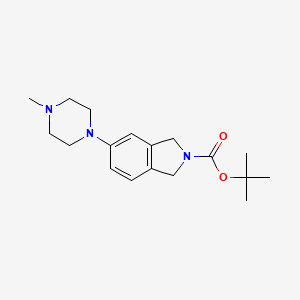
Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate is an organic compound with the molecular formula C12H13ClO4. It is a derivative of phenoxyacetic acid and contains a chloroformyl group, making it a versatile intermediate in organic synthesis. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate typically involves the reaction of 4-chloro-2-formylphenol with ethyl 2-bromo-2-methylpropionate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-(4-Chloro-2-carboxy-phenoxy)-2-methyl-propionic acid ethyl ester.
Reduction: 2-(4-Chloro-2-hydroxymethyl-phenoxy)-2-methyl-propionic acid ethyl ester.
Substitution: 2-(4-Amino-2-formyl-phenoxy)-2-methyl-propionic acid ethyl ester or 2-(4-Mercapto-2-formyl-phenoxy)-2-methyl-propionic acid ethyl ester.
科学研究应用
Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The chloro group can participate in halogen bonding, affecting the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-2-formyl-phenoxy)acetic acid ethyl ester
- 2-(4-Chloro-2-formyl-phenoxy)propanoic acid
- 2-(4-Chloro-2-formyl-phenoxy)-2-propyl-pentanoic acid ethyl ester
Uniqueness
Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
属性
分子式 |
C13H15ClO4 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC 名称 |
ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C13H15ClO4/c1-4-17-12(16)13(2,3)18-11-6-5-10(14)7-9(11)8-15/h5-8H,4H2,1-3H3 |
InChI 键 |
VKNXEYPPXGDMEL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbonitrile](/img/structure/B8342574.png)

![(2-{[4-(Hydroxymethyl)phenyl]methyl}phenyl)methanol](/img/structure/B8342585.png)







